molecular formula C23H28N2O5 B15204266 (2S)-2-[methyl-[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-phenylpropanoic acid

(2S)-2-[methyl-[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-phenylpropanoic acid

Cat. No.: B15204266
M. Wt: 412.5 g/mol
InChI Key: NXVVBKDSVUKDJA-PMACEKPBSA-N
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Description

(2S)-2-[methyl-[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-phenylpropanoic acid is a chiral amino acid derivative. Chiral amino acids are extensively applied in the pharmaceutical, food, cosmetic, agricultural, and feedstuff industries due to their significant applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chiral amino acids, including (2S)-2-[methyl-[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-phenylpropanoic acid, can be achieved through various methods. One notable method is enzymatic asymmetric synthesis, which includes:

Industrial Production Methods

Industrial production methods for chiral amino acids often involve the use of chiral auxiliaries and catalysts to achieve high enantioselectivity. Enantiopure tert-butanesulfinamide is one such chiral auxiliary that has been extensively used in the stereoselective synthesis of amines and their derivatives .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[methyl-[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-phenylpropanoic acid undergoes various chemical reactions, including:

  • Oxidation
  • Reduction
  • Substitution

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

  • Oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃)
  • Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄)
  • Substitution reactions often involve nucleophiles like halides and amines

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

(2S)-2-[methyl-[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-phenylpropanoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which (2S)-2-[methyl-[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-phenylpropanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can influence enzymatic activity, protein synthesis, and other biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-[methyl-[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-phenylpropanoic acid can be compared with other chiral amino acids and their derivatives, such as:
    • This compound
    • This compound

Uniqueness

The uniqueness of this compound lies in its specific chiral configuration and the presence of functional groups that allow for diverse chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C23H28N2O5

Molecular Weight

412.5 g/mol

IUPAC Name

(2S)-2-[methyl-[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C23H28N2O5/c1-16(2)20(24-23(29)30-15-18-12-8-5-9-13-18)21(26)25(3)19(22(27)28)14-17-10-6-4-7-11-17/h4-13,16,19-20H,14-15H2,1-3H3,(H,24,29)(H,27,28)/t19-,20-/m0/s1

InChI Key

NXVVBKDSVUKDJA-PMACEKPBSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C)[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)C(C(=O)N(C)C(CC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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